molecular formula C23H30N2O3S B11356393 1-[(3-methylbenzyl)sulfonyl]-N-[4-(propan-2-yl)phenyl]piperidine-4-carboxamide

1-[(3-methylbenzyl)sulfonyl]-N-[4-(propan-2-yl)phenyl]piperidine-4-carboxamide

Cat. No.: B11356393
M. Wt: 414.6 g/mol
InChI Key: RMNPMPXONJZROY-UHFFFAOYSA-N
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Description

1-[(3-methylbenzyl)sulfonyl]-N-[4-(propan-2-yl)phenyl]piperidine-4-carboxamide is a complex organic compound with a unique structure that includes a piperidine ring, a sulfonyl group, and various aromatic substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(3-methylbenzyl)sulfonyl]-N-[4-(propan-2-yl)phenyl]piperidine-4-carboxamide typically involves multiple steps, including the formation of the piperidine ring, sulfonylation, and the introduction of aromatic substituents. Common synthetic routes may involve:

    Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Sulfonylation: Introduction of the sulfonyl group can be done using sulfonyl chlorides under basic conditions.

    Aromatic Substitution: The aromatic substituents can be introduced through electrophilic aromatic substitution reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-[(3-methylbenzyl)sulfonyl]-N-[4-(propan-2-yl)phenyl]piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the aromatic rings or the sulfonyl group.

    Substitution: Nucleophilic and electrophilic substitution reactions can be employed to introduce or replace substituents on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce deoxygenated derivatives.

Scientific Research Applications

1-[(3-methylbenzyl)sulfonyl]-N-[4-(propan-2-yl)phenyl]piperidine-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[(3-methylbenzyl)sulfonyl]-N-[4-(propan-2-yl)phenyl]piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[(3-methylbenzyl)sulfonyl]-N-[4-(propan-2-yl)phenyl]piperidine-4-carboxamide is unique due to its specific combination of functional groups and structural features

Properties

Molecular Formula

C23H30N2O3S

Molecular Weight

414.6 g/mol

IUPAC Name

1-[(3-methylphenyl)methylsulfonyl]-N-(4-propan-2-ylphenyl)piperidine-4-carboxamide

InChI

InChI=1S/C23H30N2O3S/c1-17(2)20-7-9-22(10-8-20)24-23(26)21-11-13-25(14-12-21)29(27,28)16-19-6-4-5-18(3)15-19/h4-10,15,17,21H,11-14,16H2,1-3H3,(H,24,26)

InChI Key

RMNPMPXONJZROY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)CS(=O)(=O)N2CCC(CC2)C(=O)NC3=CC=C(C=C3)C(C)C

Origin of Product

United States

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